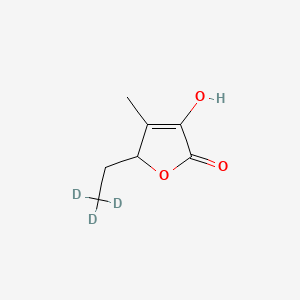
3-Amino-6-fluoro-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 6-fluoro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Formation of 3-Amino-6-fluoro-2-oxo-benzoic acid.
Reduction: Formation of 3-Amino-6-fluoro-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-6-fluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.
3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
6-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-6-fluoro-2-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, fluorine, and hydroxyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
3-amino-6-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
ZEPVZBZWZMGRDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)


![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)



![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)





